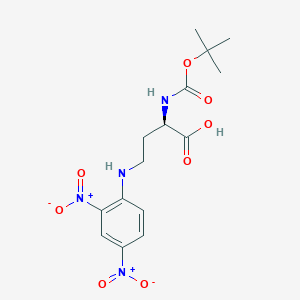
Boc-d-dab(dnp)-oh
Vue d'ensemble
Description
Boc-d-dab(dnp)-oh is a useful research compound. Its molecular formula is C15H20N4O8 and its molecular weight is 384.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gold Nanoparticles in Biomedical Applications
Gold nanoparticles (GNPs) have been intensively studied for their applications in biology and medicine, including genomics, biosensorics, clinical chemistry, photothermolysis of cancer cells, targeted drug delivery, and optical bioimaging. GNPs' controlled geometrical, optical, and surface chemical properties allow for diverse biomedical diagnostics and therapies. The review also highlights the immunological properties of GNPs, which are crucial for their application in biomedicine (Dykman & Khlebtsov, 2012).
Neural Progenitor Cells' Secretome in Parkinson's Disease
Research on the secretome of human neural progenitor cells (hNPCs) has shown promising results in treating Parkinson's disease (PD). The hNPCs secretome was found to potentially modulate dopamine (DA) neurons' survival and ameliorate motor deficits in PD animal models, suggesting the secretome could be a new therapeutic route for regenerative medicine in PD (Mendes-Pinheiro et al., 2018).
High-Pressure Physical Investigations with Diamond Anvil Cell
The diamond anvil cell (DAC) technique is reviewed for its applications in high-pressure research, including studies on metal-semiconductor transitions, electronic transitions, and phase transitions of various materials. This technique is crucial for understanding the physical phenomena under high pressures, which could be relevant to exploring the properties of complex chemical compounds like Boc-d-dab(dnp)-oh under extreme conditions (Jayaraman, 1983).
Boron-Doped Materials for Analytical Applications
Boron-doped multi-walled carbon nanotubes (B-MWCNTs) decorated with gold nanoparticles have shown enhanced sensitivity for the analysis of biogenic substances like dopamine, indicating the potential of boron-doped materials in biosensing and analytical applications. This study demonstrates the importance of material engineering at the nanoscale for developing sensitive and selective detection methods for biological molecules (Tsierkezos et al., 2018).
Propriétés
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({6-methylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amine dihydrochloride](/img/structure/B1421843.png)
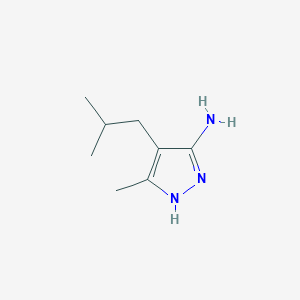
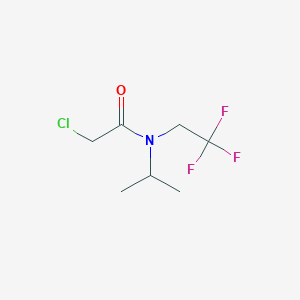
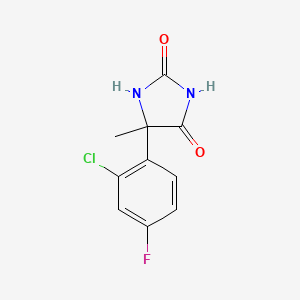
![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B1421850.png)
![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)
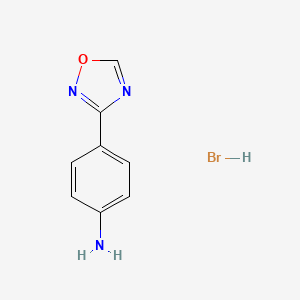
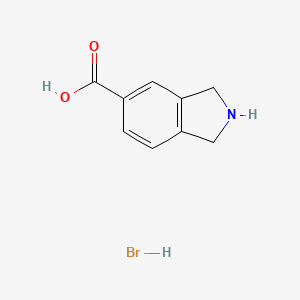
![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride](/img/structure/B1421864.png)
![5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1421865.png)
